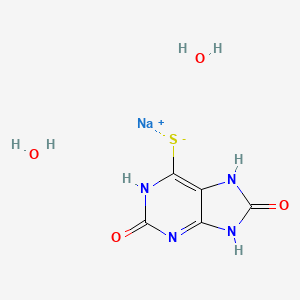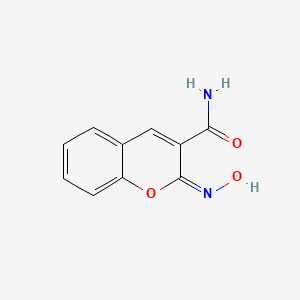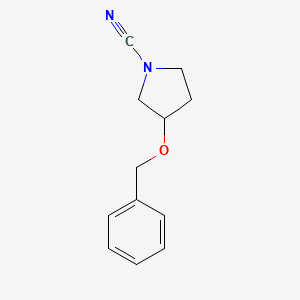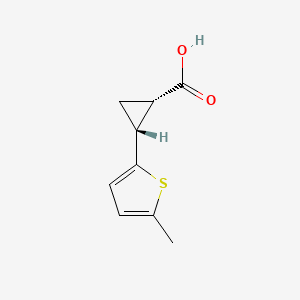
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves the reaction of 1H-purine-2,8(3H,6H)-dione, 7,9-dihydro-6-thioxo- with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions include maintaining a temperature of around 25°C and ensuring the pH of the solution is slightly alkaline .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Used in the treatment of respiratory diseases such as asthma and COPD.
Industry: Employed in the production of pharmaceuticals and as an additive in various industrial processes .
作用机制
The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves its interaction with specific molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It also modulates various signaling pathways involved in inflammation and immune response .
相似化合物的比较
Similar Compounds
Uric Acid: 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
Theophylline: 1,3-dimethylxanthine.
Caffeine: 1,3,7-trimethylxanthine.
Uniqueness
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate is unique due to its specific thiolate group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to act as an antioxidant and modulate signaling pathways makes it a valuable compound in both research and therapeutic applications .
属性
分子式 |
C5H7N4NaO4S |
|---|---|
分子量 |
242.19 g/mol |
IUPAC 名称 |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
InChI 键 |
GSPDKTYWCCHDHC-UHFFFAOYSA-M |
规范 SMILES |
C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
